molecular formula C6H10ClN3O2S B13200586 (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide

Cat. No.: B13200586
M. Wt: 223.68 g/mol
InChI Key: YHVPNOSXQZKFLX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide typically involves the chlorination of 1,3-dimethyl-5-pyrazolone, followed by sulfonation. The reaction conditions for these steps are crucial to ensure high yield and purity of the final product . Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining product quality .

Chemical Reactions Analysis

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in different fields .

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H10ClN3O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3,(H2,8,11,12)

InChI Key

YHVPNOSXQZKFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Cl)CS(=O)(=O)N)C

Origin of Product

United States

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